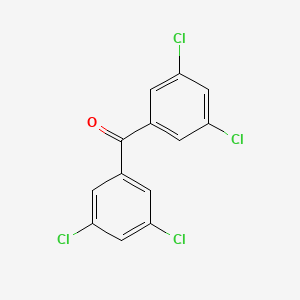

![molecular formula C10H11N3O2 B1305211 ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate CAS No. 499785-52-3](/img/structure/B1305211.png)

ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate

Descripción general

Descripción

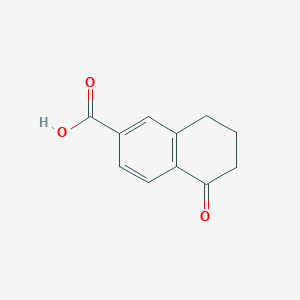

Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate is a chemical compound with the molecular formula C10H11N3O2 . It is also known as 5-(Phenoxycarbonyl)-benzotrizole and 1H-Benzotriazole-5-carboxylic acid ethyl ester .

Molecular Structure Analysis

The molecular structure of ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate consists of a benzotriazole ring attached to an ethyl carboxylate group . The InChI code for this compound is 1S/C10H11N3O2/c1-3-15-10(14)7-4-5-9-8(6-7)11-12-13(9)2/h4-6H,3H2,1-2H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 205.22 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Drug Discovery

1,2,3-Triazoles, the core structure to which the compound belongs, have been extensively utilized in drug discovery. They are known for their high chemical stability, aromatic character, and ability to engage in hydrogen bonding . This makes them excellent candidates for mimicking biologically relevant motifs such as the amide bond. Notably, several medicinal compounds with a 1,2,3-triazole core are commercially available, including the anticonvulsant drug Rufinamide and the anticancer drug carboxyamidotriazole .

Organic Synthesis

In organic chemistry, the triazole ring is valued for its reactivity and stability. It can serve as a scaffold for the synthesis of more complex molecules. The compound ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate could be used as an intermediate in the synthesis of various organic compounds, leveraging its stable triazole ring as a platform for further functionalization .

Polymer Chemistry

The robustness of the triazole ring makes it suitable for incorporation into polymers. This can impart desirable properties such as thermal stability and chemical resistance. In polymer chemistry, the compound could be used to create novel materials with specific mechanical and chemical properties .

Supramolecular Chemistry

Triazole derivatives can form the basis of supramolecular structures due to their ability to engage in multiple non-covalent interactions. Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate could be used to design molecules that self-assemble into larger structures, which is a key aspect of supramolecular chemistry .

Bioconjugation and Chemical Biology

The triazole ring can act as a linker in bioconjugation, connecting biomolecules to other chemical entities. This is particularly useful in chemical biology for creating targeted drug delivery systems or for attaching fluorescent tags to biomolecules for imaging purposes .

Fluorescent Imaging

Due to their electronic properties, triazoles can be part of fluorescent compounds. Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate might be used to develop new fluorescent probes for biological imaging, aiding in the visualization of cellular processes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mecanismo De Acción

Target of Action

Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate is a complex compound with potential biological activity. It’s known that triazole derivatives can interact with various biological targets . For instance, some triazole compounds have been found to interact with β-tubulin , a protein involved in cell structure and division.

Mode of Action

Triazole compounds are known to interact with their targets via hydrogen bonding . This interaction can lead to changes in the target’s function, potentially influencing various biological processes.

Biochemical Pathways

It’s known that triazole compounds can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that triazole compounds can affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with triazole compounds , it’s likely that the effects of this compound at the molecular and cellular level are diverse and context-dependent.

Propiedades

IUPAC Name |

ethyl 1-methylbenzotriazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-3-15-10(14)7-4-5-9-8(6-7)11-12-13(9)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCVREKRSCYEPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(N=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384959 | |

| Record name | Ethyl 1-methyl-1H-benzotriazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate | |

CAS RN |

499785-52-3 | |

| Record name | Ethyl 1-methyl-1H-benzotriazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole](/img/structure/B1305145.png)

![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1305152.png)

![2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1305153.png)

![Ethyl 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1305161.png)

![2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1305164.png)

![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)